Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone. It is produced in vivo from androstenedione or from testosterone via estradiol. It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione. Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase.
Estrone is a natural product found in Perilla frutescens, Punica granatum, and other organisms with data available.
Therapeutic Estrone is the synthetic form of a naturally occurring estrogen estrone. Estrone diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. Estrone increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.
Estrone is one of three naturally occurring estrogens synthesized from androstenedione in the adrenal glands and peripheral tissues by aromatization and is the primary estrogen produced after menopause.
Estrone can cause cancer according to an independent committee of scientific and health experts.
An aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone, a major mammalian estrogen. It is converted from ANDROSTENEDIONE directly, or from TESTOSTERONE via ESTRADIOL. In humans, it is produced primarily by the cyclic ovaries, PLACENTA, and the ADIPOSE TISSUE of men and postmenopausal women.
See also: Estropipate (is active moiety of); Estrone; progesterone (component of); Estrone; sus scrofa ovary (component of) ... View More ...
Estrone
CAS No.: 53-16-7
Cat. No.: VC0527464
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53-16-7 |
---|---|
Molecular Formula | C18H22O2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Standard InChI Key | DNXHEGUUPJUMQT-CBZIJGRNSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Appearance | Solid powder |
Boiling Point | 445.2 °C |
Colorform | Small, white crystals, or white to creamy white, crystalline powder Monoclinic orthorhombic crystals (alpha-form) Crystals from acetone Exists in three crystalline phases, one monoclinic, the other two orthorhombic |
Melting Point | 258-261 °C 260.2 °C Crystals from acetone; mp: 251-254 °C /dl-Estrone/ MP: 134-135 °C /Estrone propionate/ 258 - 260 °C 489.2 °F |
Introduction
Biochemical Characteristics of Estrone
Structural and Metabolic Profile
Estrone (), chemically known as 3-hydroxyestra-1,3,5(10)-trien-17-one, is synthesized through aromatization of androstenedione in adipose tissue, adrenal glands, and ovaries . Its metabolic pathway involves conversion to estradiol via 17β-hydroxysteroid dehydrogenase, a process critical for maintaining estrogenic activity in postmenopausal individuals .
Table 1: Key Biochemical Properties of Estrone
Property | Value |
---|---|
Molecular Weight | 270.37 g/mol |
Half-Life | 4–6 hours (oral administration) |
Protein Binding | 50–60% (albumin and SHBG) |
Primary Metabolites | Estradiol, Estrone Sulfate |
Physiological Roles and Hormonal Regulation
Reproductive System Functions
In premenopausal individuals, estrone contributes to endometrial proliferation and secondary sexual characteristic maintenance . Postmenopausally, it becomes the predominant circulating estrogen, derived primarily from peripheral conversion of adrenal androgens in adipose tissue .
Extragonadal Effects
Emerging evidence highlights estrone’s involvement in:
Clinical Significance and Pathological Associations
Hormonal Imbalance Syndromes
Elevated estrone levels correlate with:
Conversely, deficiency states manifest as:
Estrone in Gender-Affirming Hormone Therapy
Pharmacokinetic Considerations
A landmark prospective cohort study (n=212) compared transdermal vs. oral estradiol administration in trans women :
Table 2: Hormonal Profiles by Administration Route
Parameter | Transdermal (n=98) | Oral (n=114) |
---|---|---|
Serum Estrone (pmol/L) | 187 [153–220] | 1516 [1284–1748] |
Estrone/Estradiol Ratio | 0.96 ± 1.06 | 6.04 ± 1.84 |
Clinical Outcomes Analysis
Despite marked pharmacokinetic differences, the study revealed no significant association between estrone levels and feminization outcomes over 12 months :
Table 3: Multivariable Regression of Feminization Markers
Outcome | Transdermal β [95% CI] | Oral β [95% CI] |
---|---|---|
Fat Percentage Change | −9.4% [−21.7–4.8] | −0.8% [−2.2–0.7] |
Breast Volume Increase | −3.7% [−79.7–356.2] | 49.3% [−7.3–140.4] |
These findings challenge previous hypotheses of estrone-mediated estrogen receptor antagonism, suggesting clinical monitoring should prioritize estradiol levels over estrone ratios .
Pharmacological Interactions and Therapeutic Implications
Drug Metabolism Considerations
Hepatic first-pass metabolism of oral estradiol generates high estrone concentrations (6:1 estrone:estradiol ratio), potentially influencing:
Therapeutic Optimization Strategies
Current evidence supports:
-
Transdermal administration for patients with metabolic comorbidities
-
Estrone sulfate measurement as a compliance marker in oral therapy
-
Personalized dosing based on body composition analysis
Future Research Directions
Critical knowledge gaps requiring investigation include:
-
Long-term cardiovascular outcomes of elevated estrone/estradiol ratios
-
Estrone’s role in transgender male bone health during testosterone therapy
-
Genetic polymorphisms affecting estrone sulfotransferase activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume